molecular formula C14H25N5O B2519053 4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide CAS No. 2101199-70-4

4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2519053
CAS No.: 2101199-70-4
M. Wt: 279.388
InChI Key: OSDMPNGHTJUZSZ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopentyl group, and a dimethylamino propyl side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopentyl group and the dimethylamino propyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl and propyl group instead of cyclopentyl and dimethylamino propyl groups.

    4-Amino-1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of the dimethylamino propyl group.

Uniqueness

4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-18(2)9-5-8-16-14(20)13-12(15)10-19(17-13)11-6-3-4-7-11/h10-11H,3-9,15H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDMPNGHTJUZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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